molecular formula C18H18N4O B2695097 1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034553-81-4

1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2695097
CAS No.: 2034553-81-4
M. Wt: 306.369
InChI Key: NDFFXYWHZRVILG-UHFFFAOYSA-N
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Description

1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound featuring a pyrazolyl-urea scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. The urea moiety is a privileged pharmacophore, serving as an excellent hydrogen bond donor and acceptor, which facilitates strong interactions with diverse biological targets and can enhance aqueous solubility . Pyrazolyl-urea hybrids are extensively investigated for their broad spectrum of biological activities, with a pronounced focus on their potential as anticancer agents. These compounds have been shown to interact with key intracellular pathways and inhibit various kinases, such as Src and p38-MAPK, which are critical in cell proliferation and survival signaling . Beyond oncology, research indicates that pyrazolyl-urea derivatives possess notable antimicrobial properties against a range of bacterial and fungal strains, as well as antiparasitic potential . The pyrazole core itself is a well-established privileged structure in numerous bioactive molecules and approved therapeutics . This compound is provided For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-phenyl-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(21-17-9-5-2-6-10-17)19-11-12-22-14-16(13-20-22)15-7-3-1-4-8-15/h1-10,13-14H,11-12H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFFXYWHZRVILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity
    • Research indicates that pyrazole derivatives, including 1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, studies have demonstrated that certain pyrazole derivatives can achieve edema inhibition percentages comparable to established anti-inflammatory drugs like celecoxib .
  • Analgesic Properties
    • The analgesic effects of pyrazole derivatives have been explored extensively. In animal models, compounds similar to this compound have shown promising results in reducing pain responses induced by acetic acid and thermal stimuli. This suggests potential applications in pain management therapies .
  • Anticancer Potential
    • Pyrazole compounds are being investigated for their anticancer properties. They have been reported to inhibit various cancer cell lines through mechanisms that may involve the modulation of apoptosis and cell cycle progression. The presence of the pyrazole moiety in these compounds enhances their efficacy against proliferative diseases .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives, including this compound, revealed significant anti-inflammatory activity in vivo. The compounds were evaluated using a carrageenan-induced paw edema model, showing up to 96% inhibition compared to control groups treated with standard anti-inflammatory agents .

Case Study 2: Analgesic Activity

In another investigation focusing on the analgesic properties of pyrazole derivatives, compounds similar to this compound were tested against acetic acid-induced writhing responses in mice. Results indicated that these compounds provided substantial pain relief, indicating their potential role as analgesics in clinical settings .

Mechanism of Action

The mechanism of action of 1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with various molecular targets:

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic Data Highlights

Compound IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (δ, ppm) Reference
9a 1665 1.10 (t, 3H, CH₂CH₃), 3.20 (q, 2H, CH₂)
9A Not reported Triazolium methyl at 3.90 (s, 3H)

Biological Activity

1-Phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a urea functional group linked to a pyrazole moiety, which is known for its pharmacological potential. The molecular formula is C20H22N4OC_{20}H_{22}N_4O with a molecular weight of 350.42 g/mol. Its structure can be represented as follows:

Chemical Structure 1 phenyl 3 2 4 phenyl 1H pyrazol 1 yl ethyl urea\text{Chemical Structure }\text{1 phenyl 3 2 4 phenyl 1H pyrazol 1 yl ethyl urea}

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate antibacterial properties. A study evaluated various pyrazole derivatives against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 125 to 250 µg/mL for active compounds, suggesting potential as antibacterial agents .

Compound Bacterial Strain MIC (µg/mL)
Compound AStaphylococcus aureus125
Compound BEscherichia coli250

2. Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been extensively studied, particularly concerning their role as inhibitors of pro-inflammatory cytokines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against tumor necrosis factor-alpha (TNFα) production .

Compound IC50 (µM) Target
Compound C0.004p38 MAPK
Compound D0.067IKK-2

These findings indicate that the compound may inhibit inflammatory pathways effectively, making it a candidate for further development in treating inflammatory diseases.

3. Anticancer Activity

Preliminary studies have suggested that pyrazole-based compounds can induce apoptosis in cancer cells. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong potential for further investigation in oncology .

Case Studies

Case Study 1: Antibacterial Screening
A series of pyrazole derivatives, including variations of the target compound, were screened for antibacterial activity. The results showed that modifications at the phenyl ring significantly enhanced activity against E. coli, highlighting structure-activity relationships crucial for drug design.

Case Study 2: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory properties of pyrazole derivatives, researchers found that specific compounds inhibited NF-kB activation in macrophages, leading to reduced expression of pro-inflammatory cytokines. This mechanism underscores the therapeutic potential of these compounds in chronic inflammatory conditions.

Q & A

Q. What established synthetic routes are available for 1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea?

The compound can be synthesized via multi-step procedures involving pyrazole intermediates and urea coupling. For example, chloranil-mediated cyclization in xylene under reflux (25–30 hours) is a common method for pyrazole-containing analogs, followed by purification via recrystallization from methanol . Additionally, Mannich reactions involving pyrazole derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) can generate structurally related urea compounds through N-alkylation and urea bond formation .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, SC-XRD analysis at 100 K with R-factors <0.1 provides precise bond lengths and angles, as demonstrated for pyrazole-urea analogs in crystallography studies . Complementary techniques like NMR (¹H/¹³C) and FT-IR verify functional groups and regiochemistry.

Q. What analytical techniques are used to assess purity and by-product formation?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are critical for purity analysis. For example, impurities from incomplete coupling reactions can be quantified using reverse-phase HPLC with C18 columns and acetonitrile/water gradients . Recrystallization in methanol or ethanol, as described in synthesis protocols, minimizes by-products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. The ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) and reducing trial-and-error experimentation . For instance, solvent effects on urea bond formation can be modeled using COSMO-RS simulations.

Q. How to resolve contradictions in spectral data during characterization?

Contradictions in NMR or mass spectra often arise from tautomerism (e.g., pyrazole ring proton exchange) or polymorphism. Variable-temperature NMR and dynamic HPLC can differentiate tautomers, while SC-XRD confirms dominant crystalline forms . For ambiguous cases, isotopic labeling (e.g., ¹⁵N-urea) provides resolution .

Q. What reaction mechanisms govern the formation of pyrazole-urea derivatives?

Pyrazole synthesis typically involves 1,3-dipolar cycloaddition of hydrazines with α,β-unsaturated ketones. Urea bond formation proceeds via carbodiimide-mediated coupling (e.g., EDC/HOBt) between amines and isocyanates. Computational studies suggest that chloranil acts as a dehydrogenation agent, promoting aromatization in xylene reflux .

Q. What strategies mitigate by-products during scale-up?

Membrane separation technologies (e.g., nanofiltration) remove unreacted intermediates, while continuous-flow reactors improve heat/mass transfer compared to batch processes . Kinetic studies using in-situ FT-IR or Raman spectroscopy identify side reactions (e.g., over-alkylation), enabling real-time adjustments .

Q. How does substituent variation on the phenyl/pyrazole rings affect bioactivity?

Structure-activity relationship (SAR) studies compare analogs with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups. For example, 3-(4-chlorophenyl) analogs show enhanced binding affinity in kinase inhibition assays, attributed to hydrophobic interactions . Molecular docking (AutoDock Vina) and MD simulations validate these interactions .

Methodological Notes

  • Synthesis Optimization : Prioritize solvents with high boiling points (e.g., xylene) for prolonged reflux and use anhydrous Na₂SO₄ for drying organic layers .
  • Data Analysis : Employ multivariate analysis (e.g., PCA) to correlate reaction conditions (temperature, catalyst loading) with yield/purity .
  • Advanced Characterization : Synchrotron XRD or cryo-EM may resolve low-resolution crystal structures .

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